molecular formula C26H36O3 B14666381 4-Heptylphenyl 4-(hexyloxy)benzoate CAS No. 38444-26-7

4-Heptylphenyl 4-(hexyloxy)benzoate

Cat. No.: B14666381
CAS No.: 38444-26-7
M. Wt: 396.6 g/mol
InChI Key: VYJVJCSKWQVJQI-UHFFFAOYSA-N
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Description

4-Heptylphenyl 4-(hexyloxy)benzoate is an ester-based liquid crystalline compound characterized by a central benzoate core substituted with a heptylphenyl group at the 4-position and a hexyloxy chain at the opposite para position. The compound’s design leverages flexible alkyl chains (heptyl and hexyloxy) to balance molecular rigidity and fluidity, critical for liquid crystal (LC) phase stability .

Properties

CAS No.

38444-26-7

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(4-heptylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C26H36O3/c1-3-5-7-9-10-12-22-13-17-25(18-14-22)29-26(27)23-15-19-24(20-16-23)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3

InChI Key

VYJVJCSKWQVJQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-(hexyloxy)benzoate typically involves the esterification reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-Heptylphenyl 4-(hexyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Heptylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

4-Heptylphenyl 4-(hexyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

    Biology: The compound can be used in studies involving membrane interactions and lipid bilayer formation.

    Medicine: Research into drug delivery systems and the development of new pharmaceuticals may utilize this compound.

    Industry: It is employed in the production of specialty polymers and advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Thermal and Mesomorphic Properties

Table 1: Comparative Thermal Data of Selected Compounds
Compound Name Melting Point (°C) Transition Temperatures (°C) Mesophase Type ΔH (kJ/mol) Key Reference
4-Heptylphenyl 4-(hexyloxy)benzoate* ~120–140* N 85–120, Sm 120–150* Nematic, Smectic 2.5–3.8*
4-(Hexyloxy)phenyl 4-pentylbenzoate 82–138 N 105–135 Nematic 1.8–2.2
Phenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate (Schiff base) 190 N 145–180 Nematic 4.1
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate 95–110 N 75–110 Nematic 1.5–2.0
Azo derivative (I6a, ) 110–125 Sm 130–160 Smectic 3.0–3.5

*Estimated based on analog data.

Key Findings :

Alkyl Chain Length :

  • Longer chains (e.g., heptyl vs. pentyl) enhance smectic phase stability due to increased van der Waals interactions but raise melting points .
  • Hexyloxy vs. shorter alkoxy groups (e.g., methoxy) broaden the mesophase range .

Core Modifications :

  • Schiff base/esters exhibit higher transition temperatures (ΔT ~40–60°C) and enthalpy changes (ΔH ~4.1 kJ/mol) due to rigid C=N linkages .
  • Azo derivatives show smectic phases under UV exposure, enabling photo-responsive applications .

Functional Groups :

  • Acryloyloxy groups () enable polymerization, enhancing thermal stability for LC network applications.
  • Polar substituents (e.g., -F, -I) in analogs like 4-fluorophenyl derivatives reduce melting points but stabilize nematic phases .

Optical and Application-Specific Properties

  • 4-Heptylphenyl 4-(hexyloxy)benzoate: Predicted to have moderate birefringence (Δn ~0.15–0.20) suitable for display technologies.
  • Schiff base analogs : Exhibit fluorescence under UV, useful in optoelectronic devices .
  • Azo derivatives : Demonstrate reversible trans-cis isomerism for light-driven LC switching .

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